molecular formula C13H10N4O3S B5749137 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide

4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide

Cat. No. B5749137
M. Wt: 302.31 g/mol
InChI Key: YBZVTOZLYYZMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, commonly known as NPC-15437, is a chemical compound used in scientific research for its various biochemical and physiological effects. NPC-15437 is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.

Mechanism of Action

NPC-15437 binds to the catalytic site of 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, inhibiting its activity and leading to increased insulin signaling and glucose uptake. 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide also plays a role in the regulation of various signaling pathways involved in cancer and inflammation, making NPC-15437 a potential therapeutic agent for these conditions as well.
Biochemical and Physiological Effects:
NPC-15437 has been shown to improve insulin sensitivity and glucose uptake in insulin-resistant cells, making it a potential treatment for type 2 diabetes and obesity. It has also been shown to have anti-inflammatory and anticancer properties, although further research is needed to fully understand its effects on these conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPC-15437 is its potency and specificity for 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibition, making it a useful tool for studying the role of 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide in insulin signaling and glucose homeostasis. However, its potential off-target effects and toxicity must be carefully considered when designing experiments. Additionally, NPC-15437 may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Future Directions

There are several potential future directions for research on NPC-15437. One area of interest is the development of more potent and selective 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibitors for use in drug development. Additionally, the anti-inflammatory and anticancer properties of NPC-15437 warrant further investigation, as it may have potential therapeutic applications beyond its role in glucose homeostasis. Finally, the use of NPC-15437 in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.

Synthesis Methods

The synthesis of NPC-15437 involves the reaction of 4-nitrobenzoic acid with thionyl chloride, followed by the addition of 3-aminopyridine and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield NPC-15437. The synthesis of NPC-15437 has been optimized to improve its yield and purity, making it a readily available compound for scientific research.

Scientific Research Applications

NPC-15437 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibition has been shown to improve insulin sensitivity and glucose uptake in insulin-resistant cells, making it a promising target for drug development. NPC-15437 has also been investigated for its anti-inflammatory and anticancer properties, as 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide is involved in the regulation of various signaling pathways implicated in cancer and inflammation.

properties

IUPAC Name

4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-12(9-3-5-11(6-4-9)17(19)20)16-13(21)15-10-2-1-7-14-8-10/h1-8H,(H2,15,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZVTOZLYYZMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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